molecular formula C14H22N2O4S2 B15062344 (R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide

(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide

Cat. No.: B15062344
M. Wt: 346.5 g/mol
InChI Key: GBNXXRUJLNMPLZ-ZDUSSCGKSA-N
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Description

®-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thieno[3,2-e][1,2]thiazine derivatives, which are characterized by their fused heterocyclic ring systems. The presence of multiple functional groups, including an ethylamino group, a methoxypropyl group, and a sulfonamide moiety, contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide involves several key steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. Key considerations include the use of efficient catalysts, optimized reaction conditions, and scalable purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

    Substitution: The presence of multiple functional groups allows for substitution reactions, such as nucleophilic substitution at the ethylamino or methoxypropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group is known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. By inhibiting this enzyme, the compound can modulate the activity of pathways related to intraocular pressure regulation and other metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Brinzolamide: A well-known carbonic anhydrase inhibitor with a similar thieno[3,2-e][1,2]thiazine structure.

    Dorzolamide: Another carbonic anhydrase inhibitor with a related sulfonamide moiety.

    Acetazolamide: A simpler sulfonamide-based carbonic anhydrase inhibitor.

Uniqueness

®-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its methoxypropyl group and the specific stereochemistry of the ethylamino group differentiate it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct pharmacological profiles .

Properties

Molecular Formula

C14H22N2O4S2

Molecular Weight

346.5 g/mol

IUPAC Name

N-ethyl-N-[(4R)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-yl]acetamide

InChI

InChI=1S/C14H22N2O4S2/c1-4-16(11(2)17)13-10-15(7-5-8-20-3)22(18,19)14-12(13)6-9-21-14/h6,9,13H,4-5,7-8,10H2,1-3H3/t13-/m0/s1

InChI Key

GBNXXRUJLNMPLZ-ZDUSSCGKSA-N

Isomeric SMILES

CCN([C@H]1CN(S(=O)(=O)C2=C1C=CS2)CCCOC)C(=O)C

Canonical SMILES

CCN(C1CN(S(=O)(=O)C2=C1C=CS2)CCCOC)C(=O)C

Origin of Product

United States

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